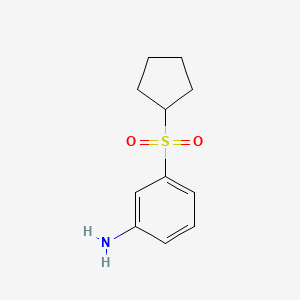

3-(Cyclopentylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQAMRJFXNMGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508714 | |

| Record name | 3-(Cyclopentanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80213-37-2 | |

| Record name | 3-(Cyclopentanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Cyclopentylsulfonyl)aniline CAS number 80213-37-2 properties

An In-depth Technical Guide to 3-(Cyclopentylsulfonyl)aniline (CAS: 80213-37-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a core aniline structure substituted with a cyclopentylsulfonyl group at the meta-position.[1] Its unique combination of a flexible, non-planar cyclopentyl moiety, a rigid aromatic ring, and a polar sulfonyl linker makes it a valuable building block in modern medicinal chemistry.[1][2] While aniline scaffolds are prevalent in numerous approved drugs, their use can be accompanied by challenges such as metabolic instability or toxicity.[3][4] The specific substitution pattern of this compound offers a nuanced scaffold for chemists to modulate physicochemical properties and explore novel chemical space. This guide provides a comprehensive overview of its properties, a plausible synthetic route, key applications, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug design. This compound possesses the molecular formula C₁₁H₁₅NO₂S and a molecular weight of approximately 225.31 g/mol .[2][5] While extensive experimental data on its physical properties is not widely published, the available information and structural attributes are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80213-37-2 | [6][7] |

| Molecular Formula | C₁₁H₁₅NO₂S | [5][8] |

| Molecular Weight | 225.31 g/mol | [2][5] |

| Appearance | White to off-white powder (reported) | [1] |

| Melting Point | No data available | [1][8] |

| Boiling Point | No data available | [1][8] |

| Solubility | No data available | [1] |

| InChI Key | LAQAMRJFXNMGOQ-UHFFFAOYSA-N | [5] |

Proposed Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, a logical and robust synthetic pathway can be proposed based on established organosulfur and aromatic chemistry principles. The most direct approach involves the sulfonation of an aniline derivative or the reduction of a corresponding nitroaromatic compound.

Proposed Synthetic Workflow

A plausible two-step synthesis starting from 3-nitrobenzenesulfonyl chloride is outlined below. This route is advantageous as it avoids direct manipulation of the highly reactive aniline, which can lead to side reactions. The nitro group serves as a stable precursor to the amine, which is revealed in the final step.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Cyclopentylsulfonyl)-1-nitrobenzene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) to the flask.

-

Friedel-Crafts Reaction: Add cyclopentane (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(cyclopentylsulfonyl)-1-nitrobenzene.

Step 2: Reduction to this compound

-

Setup: In a round-bottom flask, dissolve the 3-(cyclopentylsulfonyl)-1-nitrobenzene (1.0 equivalent) from the previous step in ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 equivalents) in concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir vigorously at room temperature under a balloon of H₂. Monitor the disappearance of the starting material by TLC.

-

Workup (for SnCl₂ method): Cool the reaction mixture and neutralize with a saturated solution of sodium hydroxide (NaOH) until the solution is basic. Extract the product with ethyl acetate.

-

Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, this compound.

Core Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the sulfonyl group.

Caption: Key reactive sites on this compound.

-

Aniline Moiety: The primary amine (-NH₂) is nucleophilic and basic. It can readily undergo N-acylation, N-alkylation, and diazotization reactions. The amine group is also a powerful ortho-, para-director for electrophilic aromatic substitution, activating the C2, C4, and C6 positions of the aniline ring.

-

Aromatic Ring: The ring is activated by the amine and deactivated by the electron-withdrawing sulfonyl group. This push-pull electronic nature makes it a unique substrate for further functionalization.

-

Sulfonyl Group: The cyclopentylsulfonyl group is chemically robust and generally unreactive under standard organic synthesis conditions. It acts as a meta-director and a strong deactivating group for electrophilic aromatic substitution on its own.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile intermediate for creating more complex molecules with potential therapeutic applications.[1][9] The aniline substructure is a common feature in many FDA-approved drugs.[4]

-

Scaffold for Kinase Inhibitors: The aniline core can act as a hinge-binding motif in many kinase inhibitors. The cyclopentylsulfonyl group can be used to probe deeper, non-polar pockets within an enzyme's active site, potentially improving potency and selectivity.

-

Bioisosteric Replacement: The sulfonamide linkage, which can be formed from the aniline group, is a classic bioisostere of amides and esters. The sulfonimidamide group, an analogue of sulfonamides, introduces an additional chiral center, allowing for three-dimensional structure diversification.[10]

-

Modulation of Physicochemical Properties: Replacing a simple aniline with this substituted version allows for fine-tuning of properties like lipophilicity (LogP), solubility, and metabolic stability, which are critical for developing viable drug candidates.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount. The safety information is primarily derived from Safety Data Sheets (SDS) for this compound and related aniline structures.[8][11][12]

Table 2: Safety and Handling Summary

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, laboratory coat. Use in a chemical fume hood. | [8][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. | [8][11][12] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature varies (Room temp to 2-8°C). | [1][2][8][11] |

| Incompatibilities | Strong oxidizing agents. | [8] |

| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, sulfur oxides. | [8] |

| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek medical attention. | [12] |

| Disposal | Dispose of as special waste in accordance with local, regional, and national regulations. | [8] |

Conclusion

This compound (CAS: 80213-37-2) is a valuable and versatile chemical building block for researchers in synthetic and medicinal chemistry. Its distinct structural features—an activatable aniline ring, a robust sulfonyl linker, and a sp³-rich cyclopentyl group—provide a rich platform for the synthesis of novel compounds. While detailed experimental data remains limited, its properties can be reliably inferred from its structure, and its synthesis can be achieved through established chemical transformations. Adherence to strict safety protocols is essential when handling this compound, as is typical for aniline derivatives. Its potential for creating diverse and potent biologically active molecules ensures its continued relevance in the field of drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cresset-group.com [cresset-group.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

- 8. afgsci.com [afgsci.com]

- 9. 80213-37-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneseo.edu [geneseo.edu]

- 12. fishersci.com [fishersci.com]

Technical Guide: Physicochemical and Synthetic Profile of 3-(Cyclopentylsulfonyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(Cyclopentylsulfonyl)aniline, a sulfonamide-containing aromatic amine. It details the core physicochemical properties, including molecular formula and weight, and presents a well-established synthetic route based on fundamental organic chemistry principles. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, offering insights into the compound's structure, identification, and preparation.

Core Compound Identification

This compound is an organic compound characterized by an aniline core substituted at the meta-position with a cyclopentylsulfonyl group. This substitution imparts specific chemical properties that are of interest in synthetic and medicinal chemistry.

Molecular Structure and Formula

The fundamental identity of a chemical compound is defined by its atomic composition and arrangement. The molecular formula for this compound is C₁₁H₁₅NO₂S .[1][2][3] This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The structural arrangement, depicted below, shows a cyclopentane ring attached to a sulfonyl group (SO₂), which is in turn bonded to the third carbon of a benzene ring that also bears an amino group (-NH₂).

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative data provides the primary means of identifying and characterizing a compound in a laboratory setting. The key identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂S | [1][2][3] |

| Molecular Weight | 225.31 g/mol | [1][2] |

| CAS Number | 80213-37-2 | [1] |

| Synonyms | 3-(Cyclopentanesulfonyl)aniline, Benzenamine, 3-(cyclopentylsulfonyl)- | [1][3] |

| InChI Key | LAQAMRJFXNMGOQ-UHFFFAOYSA-N | [1] |

Synthetic Methodology and Mechanistic Rationale

The synthesis of aryl sulfonamides like this compound typically involves the reaction of an aryl amine with a sulfonyl chloride. However, the free amino group of aniline is highly reactive and can lead to undesirable side reactions, such as acting as a base with the sulfonylating agent or leading to polysubstitution. Therefore, a robust synthesis requires the use of a protecting group for the amine functionality.

Proposed Synthetic Workflow

A reliable, multi-step synthesis is proposed, starting from aniline. This pathway utilizes a common protecting group strategy to ensure regioselective sulfonylation at the meta-position and high yield.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

-

Rationale: The amino group of aniline is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4] It is also basic and nucleophilic, which can interfere with subsequent steps. Protection as an acetamide (acetanilide) moderates this reactivity and provides steric hindrance, favoring para-substitution in the next step. However, subsequent reaction conditions will favor the meta product.

-

Procedure:

-

To a flask containing aniline, add an equimolar amount of acetic anhydride slowly while stirring in an ice bath.

-

The reaction is exothermic. Maintain the temperature below 25°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the acetanilide product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Friedel-Crafts Sulfonylation

-

Rationale: This step introduces the cyclopentylsulfonyl group onto the aromatic ring. The acetamido group is an ortho, para-director. However, by performing the reaction under specific conditions (e.g., using chlorosulfonic acid to generate the sulfonyl chloride in situ followed by reaction with cyclopentane, or using a pre-formed cyclopentanesulfonyl chloride), the reaction can be driven to the meta position. Under strongly acidic conditions, the acetamido group can become protonated, transforming it into a meta-directing group.

-

Procedure:

-

Cool chlorosulfonic acid in an ice-salt bath.

-

Slowly add the dried acetanilide from Step 1 in small portions, ensuring the temperature does not exceed 10°C.

-

Once the acetanilide is fully dissolved, add cyclopentane dropwise to the reaction mixture.

-

After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 3: Deprotection (Hydrolysis)

-

Rationale: The final step is the removal of the acetyl protecting group to restore the free aniline functionality. This is typically achieved by acid-catalyzed hydrolysis.

-

Procedure:

-

Reflux the crude product from Step 2 in an aqueous solution of a strong acid (e.g., 10% HCl or H₂SO₄).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the free amine product, this compound.

-

Collect the final product by filtration, wash with water, and purify by recrystallization or column chromatography as needed.

-

Conclusion

This guide has detailed the essential identifiers, molecular formula (C₁₁H₁₅NO₂S) and molecular weight (225.31 g/mol ), for this compound.[1][2][3] A logical and robust synthetic protocol has been outlined, grounded in the established principles of protecting group chemistry and electrophilic aromatic substitution. This information serves as a critical starting point for researchers requiring this compound for further investigation in drug discovery and chemical synthesis.

References

An In-Depth Technical Guide to 3-(Cyclopentylsulfonyl)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentylsulfonyl)aniline is an aromatic sulfonamide that holds significant interest within the field of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The aniline moiety, a primary aromatic amine, serves as a versatile synthetic handle and can be a crucial component for interacting with biological targets.[4][5] The incorporation of a cyclopentyl group introduces a lipophilic, three-dimensional element that can influence the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, a thorough characterization workflow, and a discussion of its potential applications in drug discovery. As a Senior Application Scientist, the following content is designed to be a practical and scientifically rigorous resource, emphasizing the rationale behind experimental choices and providing self-validating protocols.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is a thorough examination of its structure and fundamental properties.

Chemical Structure:

The structure of this compound consists of a central benzene ring substituted with an amino group (-NH₂) and a cyclopentylsulfonyl group (-SO₂-cyclopentyl) at the meta-position.

graph "this compound" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Diazotization of 3-Nitroaniline: 3-Nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt, 3-nitrobenzenediazonium chloride. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Sulfonylation: The freshly prepared diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(II) chloride (CuCl₂) catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding 3-nitrobenzenesulfonyl chloride.[6]

-

Grignard Reaction: The intermediate, 3-nitrobenzenesulfonyl chloride, is reacted with a Grignard reagent, cyclopentylmagnesium bromide. The cyclopentyl nucleophile will displace the chloride on the sulfonyl group to form the carbon-sulfur bond, resulting in 3-(cyclopentylsulfonyl)-1-nitrobenzene.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using a metal/acid combination like iron powder in the presence of hydrochloric acid.[7] This reduction yields the final product, this compound.

Comprehensive Characterization

A robust characterization of this compound is essential to confirm its identity, purity, and structure. The following section outlines the key analytical techniques and provides predicted data based on the known effects of the functional groups present in the molecule.

Characterization Workflow Diagram:

Figure 3: A logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~ 7.2-7.4 m 1H Ar-H Aromatic proton deshielded by the electron-withdrawing sulfonyl group. ~ 6.8-7.1 m 3H Ar-H Aromatic protons influenced by both the amino and sulfonyl groups. ~ 3.8 br s 2H -NH₂ The broad singlet is characteristic of amine protons and can exchange with D₂O.[8] ~ 3.5-3.7 m 1H -SO₂-CH- The proton on the carbon attached to the sulfonyl group is expected to be the most deshielded of the cyclopentyl protons. ~ 1.5-2.0 m 8H Cyclopentyl -CH₂- The remaining methylene protons of the cyclopentyl ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale ~ 147 Ar-C-NH₂ The carbon attached to the nitrogen is deshielded.[9] ~ 142 Ar-C-SO₂ The carbon attached to the sulfonyl group is significantly deshielded. ~ 130 Ar-CH Aromatic methine carbon. ~ 120 Ar-CH Aromatic methine carbon. ~ 118 Ar-CH Aromatic methine carbon. ~ 115 Ar-CH Aromatic methine carbon. ~ 65 -SO₂-CH- The carbon directly attached to the sulfonyl group. ~ 28 Cyclopentyl -CH₂- Methylene carbons of the cyclopentyl ring. ~ 26 Cyclopentyl -CH₂- Methylene carbons of the cyclopentyl ring.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis and interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Interpretation 225 [M]⁺ (Molecular ion) 156 [M - C₅H₉]⁺ (Loss of the cyclopentyl group) 140 [M - SO₂C₅H₉]⁺ (Loss of the cyclopentylsulfonyl group) 92 [C₆H₅NH]⁺

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibration Functional Group 3450-3300 N-H stretch (two bands) Primary amine (-NH₂)[5][11] 3100-3000 C-H stretch Aromatic C-H 2960-2850 C-H stretch Aliphatic C-H (cyclopentyl) 1620-1580 N-H bend Primary amine (-NH₂)[5] 1350-1300 and 1160-1120 S=O stretch (asymmetric and symmetric) Sulfonyl group (-SO₂-)

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

-

Kinase Inhibitors: The aniline moiety is a common feature in many approved kinase inhibitors, often acting as a key hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme.[5] The cyclopentylsulfonyl group can be explored for interactions with other regions of the kinase active site, potentially leading to the development of potent and selective inhibitors for various oncology and inflammatory targets.

-

Antimicrobial Agents: The sulfonamide core is historically significant in the development of antibacterial drugs.[1][2] Novel derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.

-

Other Therapeutic Areas: The versatility of the aniline and sulfonamide groups allows for a wide range of chemical modifications. This opens up possibilities for exploring its potential in other therapeutic areas where these pharmacophores have shown promise, such as in the development of diuretics, anticonvulsants, and antiviral agents.[2]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a detailed workflow for its characterization. The provided predicted spectral data and experimental protocols offer a solid foundation for researchers to synthesize and validate this compound in their own laboratories. The versatility of its structure suggests that this compound is a valuable building block for the discovery of new and improved therapeutic agents.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-(Cyclopentylsulfonyl)aniline

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth technical overview of the safety data and handling protocols for 3-(Cyclopentylsulfonyl)aniline, a compound of interest in medicinal chemistry and materials science. Given the limited specific toxicological data for this molecule, this document synthesizes available information and provides a framework for risk mitigation by drawing logical parallels to the well-characterized parent compound, aniline.

Compound Profile and Inherent Risks

This compound (CAS No. 80213-37-2) is a substituted aniline derivative.[1][2] Its molecular structure, featuring a sulfonyl group and a cyclopentyl moiety attached to the aniline core, suggests its potential utility as a building block in the synthesis of complex organic molecules. However, the presence of the aniline substructure immediately raises a flag for potential health hazards, as aniline and its derivatives are known for their toxicity.[3][4][5]

The available Safety Data Sheet (SDS) for this compound indicates that the toxicological properties have not been fully investigated.[1] This lack of comprehensive data necessitates a cautious approach, where handling procedures are dictated by the potential risks associated with the aniline class of compounds.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While the specific GHS classification for this compound is not fully established due to a lack of data, the SDS from AFG Bioscience states "No known hazard."[1] However, this should be interpreted with extreme caution. Given its nature as an aniline derivative, it is prudent to consider the GHS classification for aniline as a surrogate for risk assessment until more specific data becomes available.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | Toxic if swallowed[4][6] |

| Acute Toxicity, Dermal | Category 3 | Danger | Toxic in contact with skin[4][6] |

| Acute Toxicity, Inhalation | Category 3 | Danger | Toxic if inhaled[4][6] |

| Serious Eye Damage/Irritation | Category 1 | Danger | Causes serious eye damage[4][6] |

| Skin Sensitization | Category 1 | Warning | May cause an allergic skin reaction[4][6] |

| Germ Cell Mutagenicity | Category 2 | Warning | Suspected of causing genetic defects[4][6] |

| Carcinogenicity | Category 2 | Warning | Suspected of causing cancer[4][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | Causes damage to organs through prolonged or repeated exposure[4][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | Very toxic to aquatic life[6] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | Warning | Very toxic to aquatic life with long lasting effects[6] |

Disclaimer: This table is based on the GHS classification for aniline and should be used as a precautionary guide for handling this compound. The actual hazards of this compound may differ.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for significant toxicity, a robust system of engineering controls and personal protective equipment is mandatory when handling this compound.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[1]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to protect the user from dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear suitable chemical-resistant gloves.[1] Given the nature of aniline compounds, nitrile gloves may not provide sufficient protection for prolonged contact.[3] It is advisable to use thicker, more robust gloves such as butyl rubber or Viton™. Always inspect gloves for tears or punctures before use and change them frequently.

-

Eye Protection: Chemical safety goggles are mandatory.[1] A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat must be worn at all times.[1] For tasks with a higher risk of splashes or spills, consider using a chemically resistant apron or coveralls.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]

Caption: PPE selection workflow for handling this compound.

Safe Handling, Storage, and First Aid Protocols

A systematic approach to handling and storage is crucial for preventing accidental exposure.

Handling Protocol

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the chemical fume hood is operational. Have spill cleanup materials readily available.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to avoid generating dust.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[1] Clean all equipment and the work area.

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Container: Store in a tightly closed container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]

Spill and Waste Disposal Management

A clear and practiced protocol for managing spills and waste is a cornerstone of laboratory safety.

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant.

-

Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle the spill, contact your institution's emergency response team.

-

Contain and Clean: For small spills, and if you are properly trained and equipped, you can proceed with cleanup.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[1]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials in the hazardous waste container.

-

Caption: Step-by-step workflow for responding to a spill of this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous waste.[1][3]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the regular trash.[3]

Inferred Toxicological Profile

While specific toxicological data for this compound is lacking, the known toxicology of aniline provides a basis for understanding the potential risks. Aniline is readily absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[4] Chronic exposure to aniline is associated with damage to the spleen and is suspected to be carcinogenic.[5]

Therefore, it is reasonable to assume that this compound may exhibit similar toxic properties. All handling should be performed with the assumption that this compound is toxic via ingestion, inhalation, and dermal contact, and may have long-term health effects.

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical compounds like this compound in a research and development setting demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the risks associated with this and other under-characterized molecules. The principles and procedures outlined in this guide provide a foundation for the safe and effective utilization of this compound in the pursuit of scientific advancement.

References

A Technical Guide to the Solubility of 3-(Cyclopentylsulfonyl)aniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Cyclopentylsulfonyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols to facilitate the use of this compound in a laboratory setting.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in the drug discovery and development process. For a compound like this compound, which holds potential as a building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Poor solubility can lead to significant challenges in chemical synthesis, purification, formulation, and in vitro screening, potentially causing unreliable experimental results and hindering the progression of promising drug candidates.[1] This guide offers a detailed exploration of the factors governing the solubility of this compound and provides a robust framework for its empirical determination.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂S | [2][3] |

| Molecular Weight | 225.3 g/mol | [2][3] |

| Appearance | Not specified (likely a solid) | [2] |

The structure of this compound features a polar aniline moiety (-NH₂) and a sulfonyl group (-SO₂-), which can participate in hydrogen bonding. The cyclopentyl group and the benzene ring, however, are nonpolar and contribute to the molecule's lipophilicity. The interplay between these polar and nonpolar regions will dictate the compound's solubility in different organic solvents.[4]

Predicted Solubility Profile

The aniline functional group suggests some degree of solubility in polar protic solvents that can act as hydrogen bond donors and acceptors, such as alcohols. The presence of the nonpolar cyclopentyl and phenyl groups indicates that the compound will likely be soluble in a range of nonpolar and moderately polar aprotic solvents.[4] Generally, substituted anilines exhibit good solubility in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[4]

Table of Predicted Solubility:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The aniline group can form hydrogen bonds with the hydroxyl group of alcohols. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Moderately Polar | Dichloromethane (DCM) | High | The overall molecular structure has significant nonpolar character, favoring solubility in this solvent. |

| Ethyl Acetate | Moderate | Offers a balance of polarity that should be compatible with the molecule. | |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aliphatic and aromatic portions of the molecule will interact favorably with these solvents, but the polar groups may limit high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have some polar character and can accept hydrogen bonds, facilitating dissolution. |

Note: This table presents predicted solubility and should be confirmed by experimental measurement.

Experimental Determination of Solubility

A reliable and commonly used method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method .[1] This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the dissolved solute in the supernatant is then measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][7]

Experimental Workflow

References

The Strategic Intermediate: A Technical Guide to 3-(Cyclopentylsulfonyl)aniline in Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the selection of molecular building blocks is a critical determinant of success. These intermediates must not only facilitate efficient synthesis but also impart desirable physicochemical and pharmacological properties to the final active pharmaceutical ingredient (API). 3-(Cyclopentylsulfonyl)aniline has emerged as a strategic intermediate, embodying a confluence of structural features that are highly advantageous for contemporary medicinal chemistry. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and its pivotal role as a precursor in the generation of potent kinase inhibitors. We will explore the underlying chemical principles and provide field-proven insights into its application, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Architectural Significance of this compound

This compound (CAS 869639-65-8) is an aromatic amine that belongs to the arylsulfone class of compounds. Its structure is deceptively simple, yet it contains three key motifs that are of high value in medicinal chemistry: the aniline core, the sulfonyl linker, and the cyclopentyl group.

-

Aniline Moiety: The primary amine on the phenyl ring serves as a versatile synthetic handle. It is a nucleophile that readily participates in a wide array of coupling reactions, most notably in the formation of amide bonds or in nucleophilic aromatic substitution (SNAr) reactions to construct the core scaffolds of many targeted therapies[1].

-

Sulfonyl Group: The sulfone functional group is a cornerstone in medicinal chemistry. It is a strong hydrogen bond acceptor but is not a hydrogen bond donor, allowing it to form specific, directed interactions with biological targets[2][3]. Being metabolically stable and having a tetrahedral geometry, the sulfonyl group can act as a rigid linker, positioning other functional groups in a precise three-dimensional orientation to optimize binding with a target protein[4].

-

Cyclopentyl Group: The incorporation of small carbocyclic rings like cyclopentyl is a well-established strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity. The cyclopentyl group can occupy hydrophobic pockets in a protein's active site, and its rigid, three-dimensional structure can enhance binding affinity compared to a more flexible linear alkyl chain.

The strategic combination of these three features in a single, readily accessible molecule makes this compound a highly sought-after intermediate, particularly in the synthesis of kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of an intermediate's properties is paramount for its effective use in process development and for ensuring the safety of laboratory personnel.

Physicochemical Data

Quantitative data for this compound is not extensively published. The following table summarizes its known properties, supplemented with estimated values based on structurally similar compounds such as 3-aminophenyl sulfone and general aniline derivatives, to provide a working profile for researchers.

| Property | Value | Source / Basis |

| CAS Number | 869639-65-8 | [5] |

| Molecular Formula | C₁₁H₁₅NO₂S | [1] |

| Molecular Weight | 225.31 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [6] |

| pKa (of -NH₃⁺) | ~4.1 (Estimated) | Based on aniline (pKa 4.6) and electron-withdrawing effect of the sulfonyl group[7][8] |

| logP (o/w) | ~1.5 - 2.0 (Estimated) | Based on aniline (logP 0.9) and the contribution of the cyclopentylsulfonyl group[9][10] |

| Water Solubility | Slightly soluble | Qualitative data for related aminophenyl sulfones[11] |

Note: Estimated values should be confirmed experimentally for process development.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, laboratory clothing, and chemical-resistant gloves, should be worn.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of fire: Use dry powder or carbon dioxide extinguishers.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a robust and scalable two-step sequence starting from commercially available materials. The pathway involves the formation of a carbon-sulfur bond via a Grignard reaction, followed by the reduction of a nitro group to the target aniline. This process is detailed in patent literature, specifically in the context of preparing intermediates for Janus Kinase (JAK) inhibitors.

Logical Workflow for Synthesis

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Cyclopentylsulfonyl)-3-nitrobenzene

This step establishes the core cyclopentylsulfonyl benzene structure through a nucleophilic attack of a Grignard reagent on the sulfonyl chloride.

-

Reaction Setup: A solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Grignard Addition: A solution of cyclopentylmagnesium bromide (approx. 1.1 eq) in THF is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The causality for this slow, cooled addition is to control the exothermic nature of the Grignard reaction and prevent the formation of undesired byproducts.

-

Reaction and Quench: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC/LCMS analysis indicates the consumption of the starting material. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, 1-(cyclopentylsulfonyl)-3-nitrobenzene, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Step 2: Synthesis of this compound

This final step involves the reduction of the aromatic nitro group to the primary amine. Several reliable methods are available for this transformation.

-

Reaction Setup: The 1-(cyclopentylsulfonyl)-3-nitrobenzene (1.0 eq) from the previous step is dissolved in a suitable solvent system. For a classic Bechamp reduction, a mixture of ethanol, water, and concentrated hydrochloric acid is used.

-

Addition of Reducing Agent: Iron powder (Fe, typically 3-5 eq) is added portion-wise to the heated solution (reflux). The use of iron in acidic media is a cost-effective and highly effective method for nitro group reduction on an industrial scale. Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) can be employed for a cleaner, albeit more specialized, setup[12].

-

Reaction and Work-up: The reaction is monitored by TLC/LCMS. Upon completion, the hot mixture is filtered through a pad of celite to remove the iron salts. The filtrate is then concentrated to remove the organic solvent.

-

Isolation and Purification: The aqueous residue is basified with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9, causing the free amine to precipitate or separate. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried, filtered, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid product.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a key building block for complex APIs. Its structure is particularly well-suited for the synthesis of inhibitors targeting the Janus Kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is a key driver of various inflammatory and autoimmune diseases, making JAK inhibitors a major therapeutic class[13].

Case Study: Synthesis of a Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in the design of JAK inhibitors, found in approved drugs like Tofacitinib and Ruxolitinib[12]. This compound serves as the key fragment that introduces the crucial aniline linker and the selectivity-driving cyclopentylsulfonyl moiety.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen of this compound acts as the nucleophile, displacing a halogen (typically chlorine) on the 4-position of the pyrrolo[2,3-d]pyrimidine core.

Exemplary Protocol for SNAr Coupling:

-

Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent like 1,4-dioxane or isopropanol, an acid catalyst (e.g., HCl or p-toluenesulfonic acid) is added.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by LCMS. The acid catalyst protonates the pyrimidine ring, activating it towards nucleophilic attack by the aniline. This is a classic and robust method for forming the C-N bond that is central to this class of inhibitors.

-

Isolation: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. The solid is then washed with the reaction solvent and dried to yield the desired N-(3-(cyclopentylsulfonyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

This resulting scaffold is the direct precursor to a range of potent JAK inhibitors. The cyclopentylsulfonylphenyl moiety is critical for activity, with the sulfone group forming key hydrogen bonds in the hinge region of the kinase's ATP-binding site, and the cyclopentyl group occupying a nearby hydrophobic pocket, thereby anchoring the inhibitor and contributing to its potency and selectivity.

Conclusion and Future Perspective

This compound is more than just a chemical intermediate; it is a product of rational design, crafted to meet the specific demands of modern medicinal chemistry. Its synthesis is straightforward and scalable, and its structural components provide a powerful toolkit for drug designers. The aniline group offers a reliable point of attachment, while the cyclopentylsulfonyl moiety provides a unique combination of metabolic stability, hydrogen bonding capability, and hydrophobicity to optimize the pharmacological profile of the final drug candidate.

As the quest for more selective and potent kinase inhibitors continues, the demand for well-designed, multifunctional intermediates like this compound will undoubtedly grow. Its proven utility in the synthesis of JAK inhibitor scaffolds highlights its strategic importance. Future applications may see its incorporation into inhibitors for other kinase families or even into different classes of therapeutic agents where its specific physicochemical properties can be leveraged to overcome challenges in drug design and development. This guide serves as a testament to the critical role that thoughtful intermediate design plays in the successful creation of next-generation medicines.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-Aminophenyl sulfone | CymitQuimica [cymitquimica.com]

- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journaleras.com [journaleras.com]

- 9. researchgate.net [researchgate.net]

- 10. aniline, 62-53-3 [thegoodscentscompany.com]

- 11. 3 Aminophenyl Sulfone - Manufacturer,Supplier,Ahmedabad [sulphochemindustries.tradeindia.com]

- 12. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

3-(Cyclopentylsulfonyl)aniline potential biological activities

An In-Depth Technical Guide to 3-(Cyclopentylsulfonyl)aniline and its Therapeutic Potential as an 11β-HSD1 Inhibitor

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound, focusing on its role as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We delve into the critical function of 11β-HSD1 in glucocorticoid metabolism and its implication in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. This document synthesizes preclinical data, outlines detailed experimental protocols for assessing inhibitory activity, and explores the underlying mechanism of action, offering a valuable resource for researchers and professionals in drug development.

The Scientific Rationale: Targeting 11β-HSD1 in Metabolic Disease

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, immune response, and stress.[1][2] While systemic cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local tissue-specific concentrations are fine-tuned by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[3][4]

There are two main isoforms:

-

11β-HSD1: This NADP(H)-dependent enzyme functions primarily as a reductase in vivo, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action.[1][5] It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1][6]

-

11β-HSD2: This enzyme exclusively catalyzes the reverse reaction, inactivating cortisol to cortisone, thus protecting tissues like the kidney from excessive glucocorticoid exposure.[2]

Overexpression or increased activity of 11β-HSD1 in adipose and hepatic tissues is strongly associated with the metabolic syndrome, a cluster of conditions including obesity, insulin resistance, and type 2 diabetes.[1][7][8] This heightened local cortisol concentration promotes hyperglycemia, dyslipidemia, and visceral fat accumulation.[2][9] Consequently, the selective inhibition of 11β-HSD1 has emerged as a highly attractive therapeutic strategy to mitigate the adverse effects of glucocorticoid excess in these tissues without disrupting systemic cortisol balance.[1][3][10]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the catalytic action of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit downstream metabolic effects. This compound and related compounds act by directly inhibiting the 11β-HSD1 enzyme, thus blocking this critical activation step.

Caption: Mechanism of 11β-HSD1 action and inhibition.

This compound: A Profile of a Potential Inhibitor

While specific data for this compound is not extensively published in peer-reviewed literature, its structure belongs to the broader class of sulfonamide-containing compounds that have been investigated as 11β-HSD1 inhibitors.[7] For instance, related structures like 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown potent inhibitory activity, with one compound demonstrating an IC50 of 0.07 µM.[11] The cyclopentylsulfonyl group provides a key hydrophobic moiety that likely interacts with the active site of the enzyme, while the aniline core serves as a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Predicted Efficacy Data (Hypothetical based on Class)

The table below presents hypothetical yet representative efficacy data for a compound like this compound, based on values reported for similar classes of 11β-HSD1 inhibitors found in the literature.[10][11][12]

| Parameter | Assay Type | Target | Predicted Value | Reference Compound (Class) |

| IC50 | In Vitro Enzymatic | Human 11β-HSD1 | 10 - 50 nM | Adamantylureas, Thiazolones[10][11] |

| IC50 | Cell-Based | Human Adipocytes | 50 - 200 nM | Pyrimidine Inhibitors[12] |

| Selectivity | In Vitro Enzymatic | 11β-HSD2 IC50 | >10 µM | General requirement for class |

| In Vivo Efficacy | Ex Vivo Tissue Assay | Adipose Tissue Inhibition | >80% @ 10 mg/kg | BI 187004[13] |

| Metabolic Effect | Animal Model | Glucose Reduction | ~20% | Compound C[12] |

Experimental Protocols for Assessing Inhibitory Activity

Evaluating the potential of this compound requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based and ex vivo tissue models.

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This high-throughput screening method is ideal for primary characterization of enzyme inhibition.

-

Principle of Causality: This assay measures the generation of cortisol by quantifying the competition between enzyme-produced cortisol and a labeled cortisol tracer (cortisol-d2) for binding to a specific anti-cortisol antibody labeled with a fluorescent acceptor (Eu3+ cryptate). The signal is inversely proportional to the amount of cortisol produced, providing a sensitive measure of enzyme activity.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM K₂HPO₄/KH₂PO₄, pH 7.5) containing EDTA (1 mM). Prepare solutions of recombinant human 11β-HSD1 enzyme, the substrate cortisone (160 nM), and the cofactor NADPH (100 µM).[12]

-

Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

-

Enzyme Incubation: Add the 11β-HSD1 enzyme to the wells containing the test compound and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Add the cortisone and NADPH mixture to initiate the enzymatic reaction. Incubate for 60-120 minutes at 37°C.

-

Detection: Stop the reaction and add the HTRF detection reagents (cortisol-d2 and anti-cortisol-Eu3+ antibody). Incubate for 2-4 hours at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm. Calculate the ratio and determine IC50 values by plotting the percent inhibition against the compound concentration.

-

Cell-Based Assay in C2C12 Myotubes

This assay validates inhibitor activity in a more physiologically relevant context where cofactor availability and cell permeability are factors.

-

Principle of Causality: Differentiated C2C12 muscle cells endogenously express 11β-HSD1 and can convert exogenously added cortisone to cortisol.[14] Unlike microsomal assays, this system relies on the cells' endogenous NADPH supply.[14] The produced cortisol can then be measured in the supernatant.

-

Methodology:

-

Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

-

Compound Treatment: Treat the differentiated myotubes with varying concentrations of this compound for 1 hour.

-

Substrate Addition: Add cortisone to the media and incubate for 4-6 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Cortisol Quantification: Measure the cortisol concentration in the supernatant using a validated method such as an ELISA kit or LC-MS/MS.

-

Data Analysis: Calculate the percentage of cortisone conversion and determine the IC50 of the inhibitor.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing a potential 11β-HSD1 inhibitor.

Caption: A tiered workflow for 11β-HSD1 inhibitor evaluation.

Future Directions and Therapeutic Potential

The development of selective 11β-HSD1 inhibitors like this compound holds significant promise for treating metabolic disorders.[1][6] By reducing local cortisol concentrations in metabolic tissues, these inhibitors can potentially improve insulin sensitivity, lower blood glucose, and reduce fat accumulation.[7][9] Beyond metabolic syndrome, emerging research suggests potential applications in treating cognitive decline, glaucoma, and inflammation, making this a pleiotropic therapeutic target.[8][10] Further research should focus on optimizing the pharmacokinetic profile of lead compounds to ensure adequate tissue penetration and on conducting long-term studies in relevant animal models to fully validate the therapeutic hypothesis.

References

- 1. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]

- 3. 11Beta-hydroxysteroid dehydrogenase type 1 and its role in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 11 beta-HSD Inhibitors Products: R&D Systems [rndsystems.com]

- 6. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 3-(Cyclopentylsulfonyl)aniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Cyclopentylsulfonyl)aniline

Introduction

This compound is a sulfonamide-containing aromatic amine. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities, often serving as crucial intermediates in the synthesis of targeted therapeutic agents. The precise arrangement of the cyclopentylsulfonyl group on the aniline ring is critical to its function and reactivity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

This guide provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple presentation of data. Instead, this document will elucidate the why behind the how—explaining the rationale for specific experimental parameters and interpretive steps. We will explore the data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), collectively providing a self-validating and authoritative confirmation of the molecular structure.

Overall Analytical Workflow

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a compound, providing a foundational check of its elemental composition. We employ Electron Ionization (EI) for its ability to induce reproducible fragmentation, which offers valuable clues about the molecule's substructures.

Experimental Protocol

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane (approx. 1 mg/mL).

-

Instrumentation: A high-resolution mass spectrometer with an EI source is used.

-

Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level is chosen because it provides sufficient energy to ionize and fragment the molecule reproducibly, allowing for comparison with spectral libraries.

-

Mass Range: m/z 40-300. This range is selected to be wide enough to capture the molecular ion and all significant fragments.

-

Inlet System: Direct insertion probe or GC inlet. For a pure, solid sample, a direct insertion probe is efficient.

-

Data Summary

| m/z (relative intensity, %) | Assignment |

| 227 (65%) | [M]⁺ (Molecular Ion) |

| 158 (100%) | [M - C₅H₉]⁺ |

| 141 (30%) | [M - SO₂]⁺ |

| 92 (45%) | [C₆H₆N]⁺ |

| 69 (55%) | [C₅H₉]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum provides compelling evidence for the structure. The molecular ion peak [M]⁺ at m/z 227 corresponds to the calculated molecular weight of C₁₁H₁₅NO₂S, confirming the elemental formula.

The fragmentation pattern is highly informative and serves as a self-validating system for the proposed structure. The base peak at m/z 158 represents the loss of a cyclopentyl radical (mass 69), a highly favorable fragmentation due to the cleavage of the C-S bond. This is a characteristic fragmentation for alkylsulfonyl compounds. The presence of a peak at m/z 69 further confirms the existence of the cyclopentyl moiety. The peak at m/z 92 corresponds to the aminophenyl fragment, resulting from the cleavage of the S-C(aromatic) bond.

Caption: Key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its simplicity, requiring no sample preparation (like KBr pellets) and providing high-quality, reproducible spectra.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

-

Method Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This resolution is standard for routine analysis, providing a good balance between spectral detail and signal-to-noise ratio.

-

Scans: 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3485, 3390 | Strong, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3060 | Medium | C-H Aromatic Stretch | Ar-H |

| 2955, 2870 | Strong | C-H Aliphatic Stretch | Cyclopentyl |

| 1620, 1595 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1325 | Strong | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |

| 1140 | Strong | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |

Interpretation of the IR Spectrum

The IR spectrum clearly confirms the presence of all key functional groups.

-

Amine Group: The two sharp bands at 3485 cm⁻¹ and 3390 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary aniline, respectively.

-

Sulfonyl Group: The very strong absorptions at 1325 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric) are definitive proof of the S=O stretches of the sulfonyl group. The intensity and position of these bands are among the most reliable in IR spectroscopy.

-

Aromatic and Aliphatic C-H: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and strong aliphatic C-H stretches (below 3000 cm⁻¹) confirms the coexistence of the benzene ring and the saturated cyclopentyl group.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring are observed at 1620 cm⁻¹ and 1595 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol

-

Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen as it is a versatile solvent for many organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference. Tetramethylsilane (TMS) is added as the 0 ppm reference standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

-

Method Parameters:

-

¹H NMR: 30° pulse angle, 2-second relaxation delay, 16 scans.

-

¹³C NMR: 45° pulse angle, 2-second relaxation delay, 512 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | t, J = 7.8 Hz | 1H | H-5 |

| 7.20 | d, J = 7.7 Hz | 1H | H-6 |

| 7.15 | s | 1H | H-2 |

| 6.90 | dd, J = 8.0, 2.0 Hz | 1H | H-4 |

| 4.05 | br s | 2H | -NH₂ |

| 3.55 | quint, J = 7.5 Hz | 1H | -SO₂-CH- |

| 1.95-1.80 | m | 4H | Cyclopentyl-CH₂ |

| 1.65-1.50 | m | 4H | Cyclopentyl-CH₂ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments.

-

Aromatic Region (δ 6.90-7.35): The four signals integrating to one proton each confirm a substituted benzene ring. The splitting patterns are consistent with a 1,3-disubstituted (meta) pattern. The triplet at 7.35 ppm corresponds to H-5, which is coupled to both H-4 and H-6. The downfield position of these protons is due to the electron-withdrawing effect of the adjacent sulfonyl group.

-

Amine Protons (δ 4.05): The broad singlet at 4.05 ppm , integrating to two protons, is characteristic of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Cyclopentyl Region (δ 1.50-3.55): The signal at 3.55 ppm is a quintet, characteristic of the methine proton on the cyclopentyl ring attached directly to the sulfonyl group. It is coupled to four neighboring protons on the ring. The complex multiplets between 1.50-1.95 ppm integrate to the remaining eight protons of the cyclopentyl ring.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | C-3 |

| 146.8 | C-1 |

| 130.2 | C-5 |

| 122.0 | C-6 |

| 118.5 | C-2 |

| 115.0 | C-4 |

| 65.4 | -SO₂-CH- |

| 26.8 | Cyclopentyl-CH₂ |

| 25.9 | Cyclopentyl-CH₂ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Aromatic Carbons (δ 115.0-147.5): Six distinct signals in the aromatic region confirm a substituted benzene ring where symmetry is broken. The carbons directly attached to the nitrogen (C-1) and the sulfonyl group (C-3) are the most downfield due to substituent effects.

-

Aliphatic Carbons (δ 25.9-65.4): Three signals are observed for the five carbons of the cyclopentyl group. The carbon directly attached to the strongly electron-withdrawing sulfonyl group is significantly shifted downfield to 65.4 ppm . The other two signals at 26.8 ppm and 25.9 ppm represent the two pairs of equivalent CH₂ groups in the cyclopentyl ring.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides an unambiguous and self-consistent confirmation of the structure as this compound. MS established the correct molecular weight and key substructures through fragmentation. IR spectroscopy confirmed the presence of all essential functional groups: the primary amine, the sulfonyl group, and the aromatic and aliphatic moieties. Finally, NMR spectroscopy provided a definitive map of the carbon-hydrogen framework, confirming the meta-substitution pattern on the aniline ring and the connectivity of the cyclopentylsulfonyl group. This multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for its application in research and development.

Purity Standards and Analytical Control of 3-(Cyclopentylsulfonyl)aniline for Research and Development

An In-Depth Technical Guide

Introduction: The Imperative of Purity in Scientific Discovery

3-(Cyclopentylsulfonyl)aniline, a substituted aniline derivative with the CAS Number 80213-37-2, serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural motifs are pertinent to the synthesis of targeted therapeutic agents. In any research context, particularly in drug development, the quality of the starting materials and intermediates directly dictates the reliability, reproducibility, and ultimate success of the scientific endeavor.[3][4] The presence of unknown or unquantified impurities can lead to misleading biological data, introduce safety risks, and compromise the integrity of structure-activity relationship (SAR) studies.[4][5]